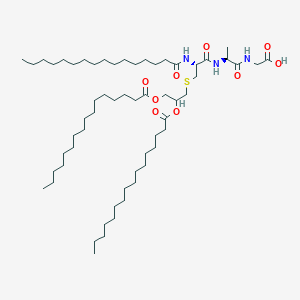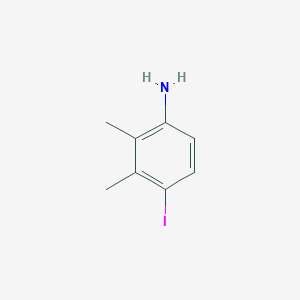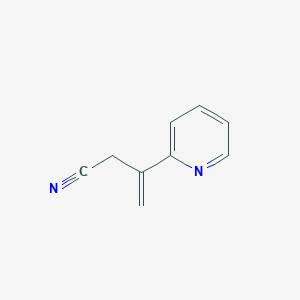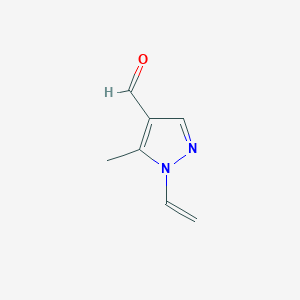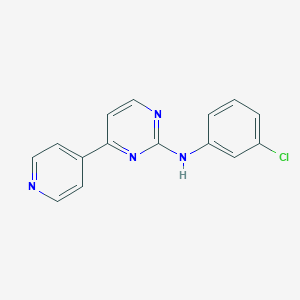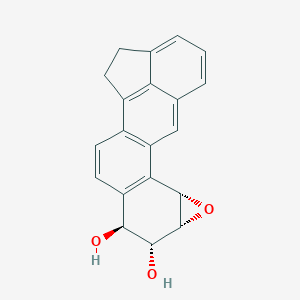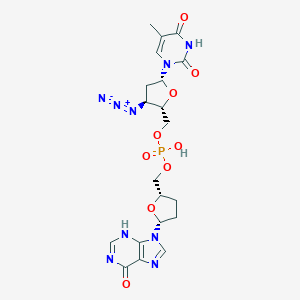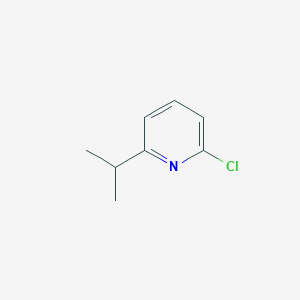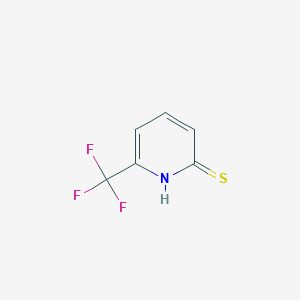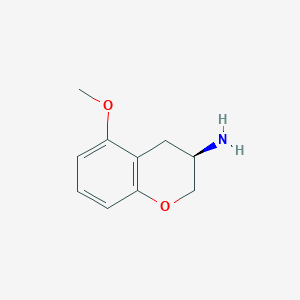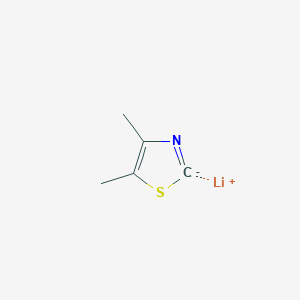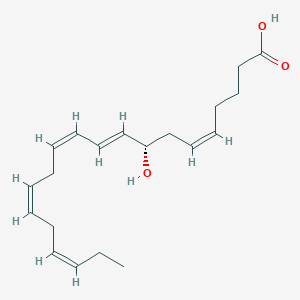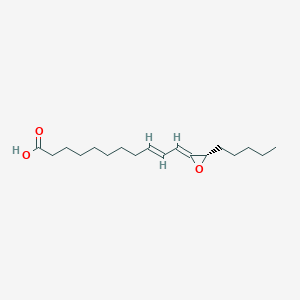
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid, commonly known as EDP-EA, is a bioactive lipid molecule that plays an essential role in the regulation of various physiological processes. EDP-EA is a member of the epoxyeicosatrienoic acid (EET) family, which is derived from arachidonic acid metabolism. The molecule has been identified as a potent vasodilator and anti-inflammatory agent, and its potential therapeutic applications have been widely investigated.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Reactivity
- Geometrical Configuration Studies : The geometrical configuration of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid, particularly in its allene oxide form, was analyzed using NMR spectroscopy, revealing its structure and shedding light on the characteristics of short-living reaction products arising under the catalysis by flaxseed allene oxide synthase (CYP74A) (Medvedeva et al., 2005).
Biochemical Pathways and Reactions
- Lipid Oxidation and Degradation : Investigations into the degradation of phenylalanine initiated by lipid hydroperoxides, including the products of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid oxidation, have shown the reactivity of various lipid oxidation products in the Strecker degradation of amino acids. These findings highlight the role of lipid oxidation in complex biochemical pathways (Zamora et al., 2008).
- Radical Formation Analysis : High-performance liquid chromatography, electron spin resonance, and mass spectrometry analyses were used to study radicals formed from reactions involving (13S)-12,13-epoxyoctadeca-9,11-dienoic acid, offering insights into the radical species generated under different oxygen concentrations (Iwahashi, 2008).
Plant Physiology and Biochemistry
- Lipoxygenase Pathway in Sunflower Roots : The lipoxygenase pathway was studied in sunflower roots, demonstrating the utilization of linoleic acid 13-hydroperoxide through pathways leading to the formation of key compounds, including those derived from the allene oxide form of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid. This research emphasizes the significance of these pathways in plant physiology (Grechkin et al., 2007).
Applications in Analytical Chemistry and Industrial Processes
- Hydrolysis by Alumina : Research into the hydrolysis of mono- and diepoxyoctadecanoates by alumina revealed insights into the hydrolysis processes of fatty acid epoxides, including (13S)-12,13-epoxyoctadeca-9,11-dienoic acid derivatives. This study has implications for the synthesis of polyhydroxy materials and their potential industrial applications (Piazza et al., 2003).
Surface and Interfacial Studies
- Surface Properties of Fatty Acids : The surface properties of unsaturated, non-oxidized, and oxidized fatty acids, including (13S)-12,13-epoxyoctadeca-9,11-dienoic acid, were examined at the argon/water interface. This research provided valuable insights into the interfacial behaviors and potential applications of these compounds (Abousalham et al., 2000).
Eigenschaften
CAS-Nummer |
114488-95-8 |
|---|---|
Produktname |
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid |
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1 |
InChI-Schlüssel |
ZFVKKBAQVWQQHP-MEQKAPTFSA-N |
Isomerische SMILES |
CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1 |
SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Kanonische SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Synonyme |
12,13-EODA 12,13-epoxy-9(2),11-octadecadienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
